Rosiglitazone Maleate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

rosiglitazone maleate PPAR gamma agonist mechanism of action

Quantitative Profile of Rosiglitazone Maleate

| Parameter | Detail |

|---|---|

| Target | Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) [1] [2] |

| Action | Selective Agonist [2] [3] |

| Binding Affinity (Kd) | 43 nM [4] |

| Half-Maximal Inhibitory Concentration (IC50) | 42 nM [3] |

| Key Molecular Effect | Forms a heterodimer with RXR and binds to PPAR Response Elements (PPREs) [5] |

| Primary Outcomes | Enhanced insulin sensitivity, improved glucose & lipid metabolism, anti-inflammatory effects [1] [6] [7] |

Biological Effects & Downstream Outcomes

| Tissue/Cell Type | Key Regulatory Effects | Functional Outcome |

|---|---|---|

| Adipose Tissue | Promotes differentiation of preadipocytes; Increases expression of insulin signaling genes (CAP, GLUT4); Reduces circulating free fatty acids [1] [8] [3] | Improved lipid storage; Enhanced systemic insulin sensitivity [1] |

| Skeletal Muscle | Increases insulin-stimulated IRS-1/2 and GLUT4 expression [8] | Enhanced glucose uptake [1] [8] |

| Liver | Indirectly improves insulin sensitivity by reducing free fatty acid levels and modulating adipokine release (e.g., increased adiponectin) [3] | Reduced hepatic glucose production [3] |

| Vascular Smooth Muscle Cells | Inhibits Angiotensin II-induced pro-inflammatory responses via TLR4/IP-10/PKC/NF-κB pathway; Reduces AT1R-dependent ERK1/2 activation [7] | Anti-atherosclerotic effect; Reduced vascular inflammation [8] [7] |

| Immune Cells / CNS Glia | Suppresses pro-inflammatory transcription factors (NF-κB); Reduces inflammatory cytokines (TNF-α, IL-1β); Inhibits COX-2 expression [6] [5] | Anti-inflammatory and neuroprotective effects [6] [5] |

Experimental Insights for Researchers

For researchers designing studies, here are methodologies and models from the literature that illustrate rosiglitazone's mechanisms and effects.

In Vivo Model of Acute Colitis

This experiment demonstrates the anti-inflammatory mechanism of rosiglitazone [6].

- Induction of Colitis: Acute ulcerative colitis was induced in rats via intracolonic administration of 2,4,6-trinitribenzene sulfonic acid (TNBS).

- Drug Intervention: Rats were treated with rosiglitazone.

- Pathway Analysis: Protein expression levels of key signaling molecules were measured by Western blotting.

- Key Findings: Rosiglitazone treatment drastically decreased the elevated expression of NF-κB p65 and p38 MAPK proteins in the colon mucosa, modulating inflammation through these signal transduction pathways.

In Vitro Model of Vascular Inflammation

This study elucidates the pathway by which rosiglitazone exerts anti-inflammatory effects in the vasculature [7].

- Cell Model: Vascular Smooth Muscle Cells (VSMCs).

- Induction of Inflammation: Cells were stimulated with Angiotensin II (Ang II) to provoke a pro-inflammatory response.

- Intervention & Inhibition: Cells were treated with rosiglitazone, both alone and in combination with a TLR4 inhibitor or TLR4 small-interfering RNA (siRNA).

- Key Findings: The ameliorative effects of rosiglitazone on Ang II-induced inflammation were linked to the TLR4-dependent signaling pathway. The study detailed a specific pathway involving ERK1/2, TLR4, IP-10, PKC, and NF-κB.

The following diagram synthesizes the core molecular mechanism of rosiglitazone and its primary downstream consequences, integrating the key pathways discussed in the experimental models.

This diagram illustrates the dual-pathway mechanism of Rosiglitazone, showing how PPARγ activation regulates metabolic genes and suppresses pro-inflammatory pathways.

Important Considerations for Research and Development

- Receptor Specificity: Rosiglitazone is a pure ligand for PPARγ with no appreciable binding affinity for PPARα, which differentiates it from other glitazones and influences its therapeutic and experimental profile [2] [9].

- PPARγ-Independent Effects: Emerging research indicates that some of rosiglitazone's effects, such as the modulation of TRP channels and the induction of autophagy, may occur through pathways independent of PPARγ [3].

- Clinical Safety Profile: While investigating its mechanisms, remember the associated clinical risks, including fluid retention, congestive heart failure, and weight gain. Its use was historically restricted due to concerns about increased heart attack risk, though these restrictions were later removed [1] [8].

References

- 1. What is the mechanism ? of this compound [synapse.patsnap.com]

- 2. : Uses, Interactions, Rosiglitazone Mechanism of Action [go.drugbank.com]

- 3. This compound | PPAR agonist | Mechanism [selleckchem.com]

- 4. This compound | PPAR gamma agonist [focusbiomolecules.com]

- 5. anti-inflammatory and neuroprotective Mechanisms of... of actions [pmc.ncbi.nlm.nih.gov]

- 6. Rosiglitazone, a PPARgamma ligand, modulates signal ... [pubmed.ncbi.nlm.nih.gov]

- 7. PPARγ agonist, rosiglitazone, regulates angiotensin II ... [sciencedirect.com]

- 8. Rosiglitazone - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 9. Showing Compound Rosiglitazone (FDB023598) - FooDB [foodb.ca]

rosiglitazone maleate pharmacokinetics absorption distribution metabolism excretion

Human Pharmacokinetic Parameters of Rosiglitazone

The table below summarizes the key quantitative absorption, distribution, and excretion data for rosiglitazone in humans.

| Parameter | Value | Details / Conditions |

|---|---|---|

| Bioavailability | ~99% [1] / 99.8% [2] | High oral bioavailability. |

| Tmax (Time to Cmax) | ~1 hour [1] | Relatively rapid absorption. With food, Tmax is delayed to 2-3 hours. [1] |

| Cmax & AUC | Dose-proportional [1] | Increases proportionally over the therapeutic dose range. |

| Apparent Volume of Distribution (Vd) | ~17.6 L [1] | - |

| Plasma Protein Binding | 99.8% [1] | Primarily to serum albumin. [1] |

| Elimination Half-life | 3-4 hours [3] [1] | Independent of dose. [1] |

| Excretion (Urine) | 64% [3] [1] | No unchanged drug excreted in urine. [1] |

| Excretion (Feces) | 23% [1] | - |

Metabolism of Rosiglitazone

Rosiglitazone undergoes extensive hepatic metabolism, which has been reevaluated in recent studies showing a more complex picture beyond the traditionally accepted pathways.

- Major Metabolic Pathways: The primary Phase I metabolism occurs via N-demethylation and para-hydroxylation of the pyridine ring [4]. These Phase I metabolites are subsequently conjugated via sulfation and glucuronidation in Phase II metabolism [4]. There is no direct conjugation of the parent drug [4].

- Cytochrome P450 Enzymes Involved: While CYP2C8 is a significant contributor, recent evidence using the substrate depletion method demonstrates that multiple cytochrome P450 enzymes play important roles [4]. A study in human liver microsomes showed that the metabolism of rosiglitazone was significantly inhibited by chemical inhibitors of several CYP enzymes [4]:

- CYP2C8: 69 ± 20% inhibition

- CYP3A4: 52 ± 23% inhibition

- CYP2C9: 42 ± 10% inhibition

- CYP2E1: 41 ± 13% inhibition

- Metabolite Activity: The circulating metabolites are considerably less potent than the parent rosiglitazone and are not expected to contribute significantly to its pharmacological activity [1].

The following diagram illustrates the major metabolic pathways and the key cytochrome P450 enzymes involved.

Experimental Protocol: Substrate Depletion Metabolism Study

For professionals seeking to investigate rosiglitazone metabolism, the following detailed methodology is adapted from a recent study using the substrate depletion method in human liver microsomes (HLM) [4]. This approach measures the disappearance of the parent drug to provide a comprehensive view of total oxidative metabolism.

- 1. Microsome Preparation: Use HLM from at least five donors for variability. The final protein concentration in the incubation should be 0.4 mg/mL [4].

- 2. Incubation Conditions:

- Buffer: 100 mM sodium phosphate buffer (pH 7.4).

- Volume: 100 µL final reaction volume.

- NADPH-Generating System: Include in the mixture (e.g., 7 mM NADP+, 18 mM isocitric acid, 1.25 U/mL isocitric dehydrogenase, 20 mM MgCl₂) to provide a constant supply of cofactor [4].

- Substrate Concentration Range: Rosiglitazone concentrations from 0.5 to 500 µM to establish kinetic parameters [4].

- Temperature and Time: Incubate at 37°C in a shaking water bath. Sample at time points of 0, 5, 7.5, 10, 15, 20, and 25 minutes [4].

- 3. Reaction Termination: Stop the reaction at each time point by transferring an aliquot to a solution containing acetonitrile to precipitate proteins [4].

- 4. Analytical Method: Quantify the remaining rosiglitazone concentration using a validated HPLC method with UV detection at 260 nm [4]. A C8 column and an isocratic mobile phase of acetonitrile/methanol/acetate buffer (pH 4.0) can be used [2].

- 5. Inhibition Studies: To assess the contribution of specific CYP enzymes, repeat the incubation at a set substrate concentration (e.g., 10 µM) with specific inhibitors [4]:

- CYP2C8: 0.02 µM Montelukast

- CYP2C9: 2.5 µM Sulfaphenazole

- CYP3A4: 1 µM Ketoconazole or 40 µM Troleandomycin (with 10-min pre-incubation)

- CYP2E1: 40 µM Diethyldithiocarbamate (with 10-min pre-incubation)

- CYP1A2: 10 µM Furafylline (with 10-min pre-incubation)

- CYP2D6: 1 µM Quinidine

- 6. Data Analysis: Calculate the substrate depletion rate constant (k) and the half-life (t₁/₂) of depletion for each condition. The percentage inhibition by each inhibitor indicates the relative contribution of that enzyme pathway [4].

Key Considerations for Drug Development

- Drug-Drug Interactions: The involvement of multiple CYP enzymes, particularly CYP2C8 and CYP2C9, indicates a potential for pharmacokinetic interactions with inhibitors or inducers of these enzymes [1] [4].

- Impact of Food: Administration with food delays Tmax by 1.75 hours and reduces Cmax by ~20%, but does not significantly affect overall bioavailability (AUC). No dose adjustment is required [1].

- Special Populations: No clinically relevant impact on rosiglitazone pharmacokinetics was observed in patients with mild to severe renal insufficiency [1]. However, the drug is contraindicated in patients with active liver disease and requires regular liver function monitoring [3].

References

- 1. Mechanistic and Other Relevant Data - Some Drugs ... [ncbi.nlm.nih.gov]

- 2. Multiunit Floating Drug Delivery System of Rosiglitazone ... [pmc.ncbi.nlm.nih.gov]

- 3. Rosiglitazone - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 4. Rosiglitazone Metabolism in Human Liver Microsomes ... [pmc.ncbi.nlm.nih.gov]

rosiglitazone maleate solubility in different pH levels

Solubility of Rosiglitazone Maleate Across pH Levels

The following table summarizes its solubility in different buffered media, which reflects the conditions encountered in the gastrointestinal tract (GIT) [1]:

| pH Level | Solubility (mg/mL) | Physiological Correlation |

|---|---|---|

| 1.2 & 2.0 (Simulated Gastric Fluid) | ~11.8 (at pH 1.2) [2] | Stomach (fasted state) |

| 4.0 | ~1.0 [1] | Stomach (fed state) / Duodenum |

| 6.0 | Information missing | Jejunum / Proximal small intestine |

| 6.8 | Information missing | Ileum / Distal small intestine |

| 7.2 & 8.0 | Very low [1] | Colon |

The core finding is that this compound is highly soluble in the stomach's acidic environment, but its solubility gradually decreases as the pH increases, becoming very low in neutral to basic environments above pH 7 [1]. This indicates that the rate and extent of its absorption are primarily controlled by its dissolution rate in the upper GI tract [1].

Experimental Methodology for Solubility Measurement

The solubility data is typically determined through a well-established equilibrium solubility method. Here is a detailed protocol based on standard scientific practice [1]:

- Preparation of Media: Prepare buffered media (e.g., using phosphate or acetate buffers) or simulated gastrointestinal fluids (like SGF without pepsin) covering a pH range from 1.2 to 8.0.

- Sample Setup: Place an excess amount of this compound into a container with a known volume (e.g., 20 mL) of each pH-adjusted medium [1].

- Equilibration: Maintain the suspensions at a constant temperature of 37 ± 0.5°C to simulate physiological conditions. Shake them in a thermostatically controlled water bath or shaker for a sufficient period (e.g., 24 hours) to reach equilibrium [1].

- Sampling and Filtration: After equilibration, withdraw aliquots (e.g., 1 mL) from each solution. Immediately filter the samples through a 0.22-μm membrane filter to remove any undissolved drug particles [1].

- Analysis and Quantification: Analyze the filtered solutions using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) is commonly employed for this purpose. The concentration of the dissolved drug is determined by comparing the results to a pre-established calibration curve [1].

Pharmaceutical Relevance & Formulation Strategies

The pH-dependent solubility profile of this compound is a critical driver for its formulation design.

- Absorption Window: Since the drug is predominantly absorbed from the stomach and upper part of the GIT, retaining the dosage form in this region maximizes absorption [1].

- Gastroretentive Drug Delivery Systems (GRDDS): To overcome the challenge of reduced solubility and absorption in the lower GI tract, researchers have developed floating drug delivery systems. These systems are designed to stay in the stomach for a prolonged period, allowing the drug to be released in a controlled manner in the region where it is most soluble [1] [2].

- Floating Microspheres and Tablets: Multi-unit systems like floating microspheres or single-unit floating tablets are examples of such approaches. They have a bulk density less than gastric fluid, allowing them to remain buoyant in the stomach content, thereby enhancing bioavailability and providing better glycemic control [1] [2].

The diagram below illustrates this core formulation strategy that leverages the drug's solubility characteristic.

Rationale for developing gastroretentive formulations for this compound.

References

rosiglitazone maleate thermal analysis and stability profile

Thermal Properties and Decomposition Profile

The table below summarizes the key thermal parameters for rosiglitazone maleate:

| Parameter | Value / Description |

|---|---|

| Melting Point | 122.42 °C (DTA method) [1] |

| Thermal Stability Range | Stable up to ~150 °C [1] |

| Decomposition Stages | Four distinct stages [1] |

| Activation Energy (E*) for 1st Decomposition Stage | 102.29 kJ/mol (Coats-Redfern method); 111.72 kJ/mol (Horowitz-Metzger method) [1] |

The thermal decomposition of this compound occurs in four stages [1]:

- Stage 1 (150.61 °C - 231.43 °C): Mass loss of 24.50%, corresponding to the loss of a maleic acid molecule (C₄H₄O₄).

- Stage 2 (231.43 °C - 317 °C): Mass loss of 24.50%, attributed to the loss of a C₃H₂NO₂S fragment.

- Stage 3 (317 °C - 481 °C): Mass loss of 22.39%, due to the loss of a C₇H₆O fragment.

- Stage 4 (481 °C - 644.58 °C): Final mass loss of 28.51%, ascribed to the loss of a C₈H₁₁N₂ fragment.

This pathway illustrates the sequence of thermal decomposition for this compound:

Thermal decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

The standard methodology for determining the above parameters uses simultaneous Thermogravimetric Analysis (TGA), Derivative Thermogravimetry (DTG), and Differential Thermal Analysis (DTA) [1].

- Instrumentation: A simultaneous DTA-TGA thermal analyzer (e.g., Shimadzu DTG-60H) is used.

- Sample Preparation: A small sample mass of 4-7 mg is placed in a platinum pan to minimize mass and heat transfer effects.

- Atmosphere and Flow Rate: Experiments are conducted in a dynamic nitrogen atmosphere with a flow rate of 30 mL/min to provide an inert environment and remove decomposition vapors.

- Temperature Program: The sample is heated from ambient temperature to 900°C at a constant heating rate of 10°C per minute.

Data Analysis Methods

The activation energy (E*) for the first decomposition stage can be calculated using two non-isothermal methods [1]:

Coats-Redfern Method: This method uses the equation:

ln[g(α)/T²] = ln(AR/βE) - E/RT, whereαis the fraction decomposed,Tis temperature,Ais the pre-exponential factor,Ris the gas constant, andβis the heating rate. A plot ofln[g(α)/T²]versus1/Tgives a straight line with a slope from which E* is calculated.Horowitz-Metzger Method: This method uses the equation:

log[log(Wf/(Wf - W))] = (E*θ)/(2.303RTs²), whereWfis the mass loss at the completion of the reaction,Wis the mass loss up to temperatureT,Tsis the DTG peak temperature, andθ = T - Ts. A plot oflog[log(Wf/(Wf - W))]againstθgives a straight line, and E* is calculated from the slope.

Formulation Stability Considerations

While the pure drug substance decomposes upon melting, its stability in formulated products is managed through specialized approaches [2] [3]:

- Enteric-Coated Tablets: These are designed to prevent release in the acidic gastric environment, protecting the drug for over 2 hours in simulated gastric fluid, with more than 80% releasing within 30 minutes in simulated intestinal fluid [2].

- Sustained-Release Matrices: Formulations using polymers like HPMC K15M and Carbopol 934P can effectively control the release profile of this compound over an extended period [3].

Key Takeaways

- The melting point of this compound is 122.42°C, and it undergoes a complex, four-stage decomposition process upon further heating [1].

- The standard technique for its thermal characterization is simultaneous TGA/DTG/DTA under a controlled nitrogen atmosphere [1].

- Its thermal stability can be quantified using kinetic models like Coats-Redfern and Horowitz-Metzger to determine activation energy [1].

- In formulation, its stability is ensured through enteric coating or sustained-release matrix systems to achieve the desired release profile [2] [3].

References

rosiglitazone maleate physicochemical characterization

Fundamental Physicochemical Properties

The table below summarizes the core physicochemical characteristics of Rosiglitazone Maleate, which are essential for pre-formulation studies.

| Property | Description / Value | Citation |

|---|---|---|

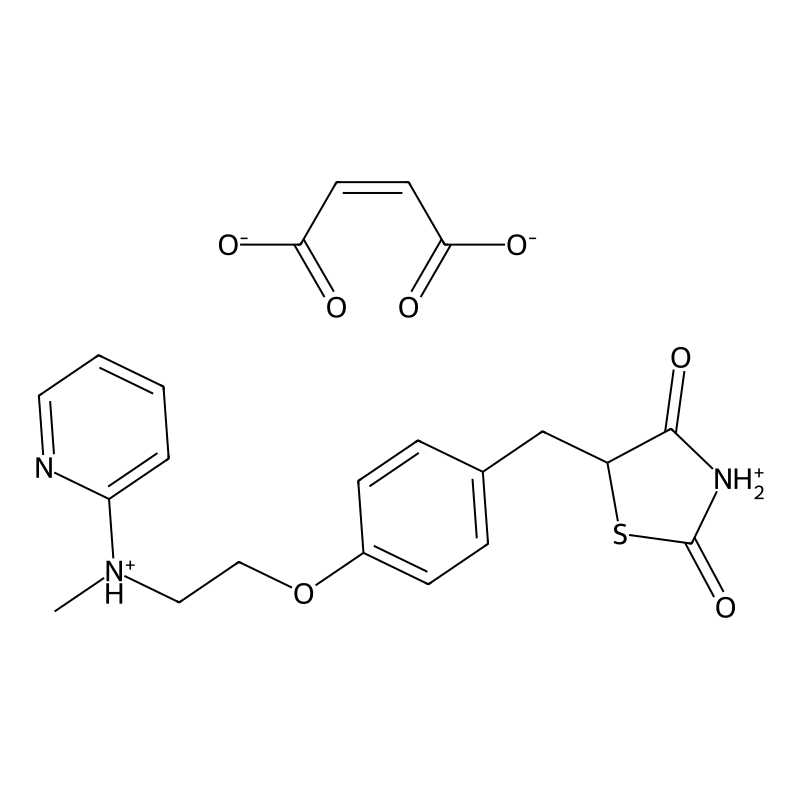

| Chemical Name | (RS)-5-[4-(2-[methyl(pyridin-2-yl)amino]ethoxy)benzyl]thiazolidine-2,4-dione (maleate) | [1] [2] |

| Molecular Formula | C₁₈H₁₉N₃O₃S • C₄H₄O₄ | [3] [2] |

| Molecular Weight | 473.5 g/mol | [3] |

| CAS Number | 155141-29-0 | [3] [2] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 122 - 123 °C | [1] [2] |

| Solubility | Readily soluble in ethanol and buffered aqueous solutions (pH 2.3). Soluble in DMSO (3 mg/mL) and DMF (10 mg/mL). | [3] [2] |

| pKa | Information not available in search results |

Analytical Methods for Characterization

Reliable analytical methods are critical for drug quantification and quality control. A well-validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is described below.

| Parameter | Description | Citation |

|---|---|---|

| Method | Reversed-Phase HPLC (RP-HPLC) | [4] |

| Objective | Simultaneous determination of Rosiglitazone and Glimepiride in combined dosage forms and human plasma. | [4] |

| Column | Symmetry C18 (150 mm × 4.6 mm, 5 μm) | [4] |

| Mobile Phase | Acetonitrile : 0.02 M Phosphate Buffer, pH 5 (60:40, v/v) | [4] |

| Flow Rate | 1.0 mL/min | [4] |

| Detection | UV at 235 nm | [4] |

| Injection Volume | 30 μL | [4] |

| Retention Time | Rosiglitazone: ~3.7 min; Glimepiride: ~4.66 min | [4] |

| Linearity Range | 0.10 - 25 μg/mL for Rosiglitazone | [4] |

| LOD/LOQ | LOD: 0.04 μg/mL; LOQ: 0.13 μg/mL for Rosiglitazone | [4] |

Formulation & Delivery System Parameters

To enhance solubility and delivery, Rosiglitazone has been incorporated into specialized systems like cationic lipid emulsions and floating matrix tablets. Key formulation parameters and outcomes are listed below.

| Parameter | Description | Citation |

|---|---|---|

| Formulation Type | Cationic Lipid Emulsion | [5] |

| Key Excipients | Cationic lipid (DOTAP), DOPE, castor oil, Tween 20, Tween 80 | [5] |

| Droplet Size (Blank) | 195 - 230 nm | [5] |

| Droplet Size (Drug-Loaded) | 210 - 290 nm | [5] |

| Encapsulation Efficiency | > 90% | [5] |

| Formulation Type | Floating Matrix Tablet | [6] |

| Key Excipients | Gas-generating agent (sodium bicarbonate), hydrophilic polymers (HPMC K15M, K4M, HPC, Carbopol 934P) | [6] |

| Release Mechanism | Diffusion along with erosion | [6] |

Molecular Mechanisms of Action

Understanding the mechanism of action is part of comprehensive drug characterization. Rosiglitazone's primary target is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that regulates genes involved in glucose and lipid metabolism [7] [3].

The following diagram illustrates the primary PPARγ-mediated pathway and an alternative AMPK activation pathway:

Rosiglitazone's primary action is activating PPARγ, which regulates gene expression. It may also activate AMPK, either by increasing the cellular AMP:ATP ratio or through an alternative pathway [7] [8].

Conclusion

- The fundamental properties (e.g., solubility, melting point) provide a basis for understanding its behavior.

- The HPLC method is a robust, validated protocol for precise quantification in various matrices.

- The formulation parameters for emulsion and floating tablet systems offer proven starting points for developing effective delivery platforms.

References

- 1. Rosiglitazone [en.wikipedia.org]

- 2. This compound [lktlabs.com]

- 3. This compound #78946 [cellsignal.com]

- 4. HPLC method for simultaneous determination of rosiglitazone ... [pmc.ncbi.nlm.nih.gov]

- 5. Formulation parameters influencing the physicochemical ... [link.springer.com]

- 6. Oral Sustained Delivery of this compound Floating ... [rjpdft.com]

- 7. Rosiglitazone - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 8. The Anti-diabetic Drugs Rosiglitazone and Metformin ... [sciencedirect.com]

rosiglitazone maleate literature review and research gaps

Molecular Profile and Basic Pharmacology

The table below summarizes the core physicochemical and pharmacological properties of rosiglitazone maleate.

| Property | Description |

|---|---|

| Chemical Name | (±)-5-[[4-[2-(Methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-2,4-thiazolidinedione (Z)-2-butenedioate (1:1) [1] |

| CAS Number | 155141-29-0 [2] |

| Molecular Formula | C₁₈H₁₉N₃O₃S•C₄H₄O₄ [2] |

| Molecular Weight | 473.504 g/mol [2] |

| Mechanism of Action | Potent and selective agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) [3] [4]. |

| Primary Indication | Management of Type 2 Diabetes Mellitus (as an insulin sensitizer) [3]. |

| Bioavailability | 99% [3] [5] |

| Elimination Half-Life | 3-4 hours [3] [5] |

Advanced Drug Delivery Systems and Experimental Protocols

Research has focused on overcoming challenges like short half-life, extensive hepatic metabolism, and solubility to improve therapy.

Multiunit Floating Microspheres

This system is designed for gastroretention to enhance absorption and provide controlled release [6].

- Objective: To develop a multiunit floating drug delivery system for prolonged gastric residence and better glycemic control [6].

- Formulation: Microspheres using Eudragit RS100 as the polymer, prepared by an oil-in-oil (o/o) emulsification-solvent evaporation method [6].

- Detailed Protocol:

- Preparation: Dissolve Eudragit RS100 and plasticizer (Tributyl Citrate, 20% w/w of polymer) in acetone. Add this compound to form a suspension [6].

- Emulsification: Pour the drug-polymer suspension into 30 mL of Heavy Liquid Paraffin (HLP) while stirring at 800 rpm at 30±1°C [6].

- Solvent Evaporation: Continue stirring for 3 hours to allow complete evaporation of acetone, forming solid microspheres [6].

- Collection: Collect microspheres by filtration, wash with petroleum ether, and dry under vacuum [6].

- Key Characterization: The optimized formulation showed high entrapment efficiency (78-97%), good yield (69-75%), and sustained drug release profile [6]. In vivo studies in diabetic rats demonstrated prolonged glycemic control [6].

Transdermal Matrix Patches

This approach bypasses hepatic first-pass metabolism and allows sustained drug delivery [1].

- Objective: To develop a matrix-type transdermal patch for sustained systemic delivery of this compound [1].

- Formulation: Patches using pressure-sensitive adhesives Duro-Tak 387-2516 and Duro-Tak 87-2852 in different ratios [1].

- Detailed Protocol:

- Backing Membrane: Prepare a 6% w/v solution of Polyvinyl Alcohol (PVA) in warm water, cast into a mold, and dry at 60°C for 24 hours [1].

- Drug-Polymer Matrix: Blend Duro-Tak polymers in ethyl acetate, isopropyl alcohol, toluene, and n-hexane. Incorporate this compound into the polymer solution and stir to form a homogeneous suspension [1].

- Casting & Drying: Cast the medicated polymer suspension onto the prepared backing membrane and dry at room temperature for 24 hours [1].

- Key Characterization: Patches were evaluated for thickness, moisture content, drug-polymer interaction (IR spectroscopy), surface morphology (SEM), and in vitro drug release. The formulation provided a sustained release profile [1].

Solubility Enhancement via Hydrotropy

Aqueous solubility is a major challenge for analysis and formulation [7].

- Objective: To enhance the aqueous solubility of this compound for spectrophotometric analysis using hydrotropic agents [7].

- Method: A 6M urea solution was used as the hydrotropic solubilizing agent [7].

- Detailed Protocol:

Signaling Pathway Mechanism

Rosiglitazone's primary mechanism involves activation of the nuclear receptor PPARγ. The following diagram illustrates the key molecular pathways affected.

Diagram of the PPARγ-mediated pathway activated by this compound.

Safety and Regulatory Landscape

The history of rosiglitazone is marked by significant safety controversies.

| Aspect | Details |

|---|---|

| Cardiovascular Risks | Associated with an increased risk of heart failure, edema, and weight gain. A 2007 meta-analysis linked it to a 1.4-fold increased risk of heart attack [5]. |

| FDA Regulatory History | In 2011, the FDA restricted its use due to cardiovascular risks. In 2013, after re-evaluation, these restrictions were lifted, though the drug remains controversial [3] [5]. |

| Other Markets | The European Medicines Agency (EMA) recommended suspension in 2010, and the drug was withdrawn from several markets, including the UK and New Zealand [5]. |

| Other Adverse Effects | Increased LDL-cholesterol, fractures (particularly in women), and rare cases of macular edema [3]. |

| Contraindications | Patients with NYHA Class III or IV heart failure, active liver disease, and diabetic ketoacidosis [3]. |

Identified Research Gaps and Future Directions

Despite extensive research, several critical gaps remain.

- Definitive Cardiovascular Outcomes: While the RECORD trial and subsequent re-evaluations led to lifted restrictions, design limitations of these studies mean a robust, long-term, prospective cardiovascular outcomes trial is still needed to definitively quantify the ischemic heart risk [5].

- Clinical Translation of Novel Formulations: Although floating microspheres and transdermal patches show promising in vitro and pre-clinical results, clinical trials in humans are lacking. Research is needed to validate their efficacy, safety, and economic viability in patients [6] [1].

- Expansion Beyond Glycemic Control: The well-defined PPARγ mechanism suggests potential in non-alcoholic steatohepatitis (NASH), neuroprotection, and anti-inflammation. However, targeted clinical research in these areas is limited [4].

- Personalized Medicine Approaches: Pharmacogenomic studies on rosiglitazone are not yet mature. Research identifying genetic markers that predict drug response, efficacy, or susceptibility to adverse effects like weight gain and edema could optimize its use [3].

- Synergistic Combination Therapies: The development of fixed-dose combinations with other antidiabetic agents using novel delivery systems (e.g., controlled-release combinations) remains an underexplored area that could improve patient compliance and outcomes.

Conclusion

This compound remains a potent insulin sensitizer with a well-understood mechanism but a complex safety history. Future research that addresses the critical gaps in long-term cardiovascular safety, clinical translation of advanced delivery systems, and exploration of new therapeutic applications will determine whether this drug can be repositioned as a safer and more effective therapeutic agent.

References

- 1. Skin Permeation of Rosiglitazone from Transdermal Matrix ... [pharmtech.com]

- 2. | CAS 155141-29-0 | SCBT - Santa Cruz... This compound [scbt.com]

- 3. Rosiglitazone - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 4. This compound [cellsignal.com]

- 5. Rosiglitazone [en.wikipedia.org]

- 6. Multiunit Floating Drug Delivery System of Rosiglitazone ... Maleate [pmc.ncbi.nlm.nih.gov]

- 7. Spectrophotometric Determination of Poorly Water Soluble ... [pmc.ncbi.nlm.nih.gov]

HPLC method for simultaneous determination of rosiglitazone and glimepiride

Application Notes: RP-HPLC for Rosiglitazone and Glimepiride

1. Method Overview and Advantages

- Principle: This method uses reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection for the simultaneous separation and quantification of Rosiglitazone (ROZ) and Glimepiride (GLM) [1].

- Primary Advantages: The protocol is rapid, with a total run time of less than 8 minutes per sample. It is also sensitive, specific, and reproducible, making it suitable for quality control of combined dosage forms and for application in spiked human plasma studies [1].

2. Key Applications

- Pharmaceutical Dosage Forms: Quantitative analysis of commercial combined tablets (e.g., Avandaryl) [1].

- Bioanalysis: Determination of drug concentrations in spiked human plasma, useful for pharmacokinetic studies [1].

- Specificity Testing: The method can effectively resolve the analytes from potential interferents, including other common antidiabetic drugs like metformin, pioglitazone, and other sulfonylureas [1].

Detailed Experimental Protocol

1. Instruments and Materials

- HPLC System: LC-10A system (Shimadzu) or equivalent, equipped with a UV/VIS detector [1].

- Chromatographic Column: Symmetry C18 column (150 mm × 4.6 mm i.d., 5 μm particle size) [1].

- Reference Standards: Rosiglitazone and Glimepiride reference standards.

- Chemicals: Acetonitrile (HPLC grade), methanol (HPLC grade), potassium dihydrogen phosphate (or sodium dihydrogen phosphate), and ortho-phosphoric acid.

- Other Materials: Commercial tablets, human plasma, 0.45 μm membrane filters.

2. Chromatographic Conditions

- Mobile Phase: Acetonitrile:0.02 M Phosphate Buffer (pH 5.0) in a 60:40 (v/v) ratio [1].

- Flow Rate: 1.0 mL/min [1].

- Detection Wavelength: 235 nm [1].

- Column Temperature: Ambient.

- Injection Volume: 30 μL [1].

- Internal Standard: Nicardipine (20 μg/mL) [1].

- Approximate Retention Times: Under these conditions, the typical retention times are:

3. Preparation of Solutions

- Phosphate Buffer (0.02 M, pH 5.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of purified water. Adjust the pH to 5.0 using dilute ortho-phosphoric acid [1].

- Mobile Phase: Mix 600 mL of acetonitrile with 400 mL of the prepared phosphate buffer. Filter through a 0.45 μm membrane filter and degas by sonication [1].

- Standard Stock Solutions (200 μg/mL): Accurately weigh and dissolve 20 mg each of ROZ and GLM in 100 mL of methanol [1].

- Working Standard Solutions: Dilute the stock solutions with the mobile phase to obtain concentration series within the calibration range (e.g., 0.10-25 μg/mL for ROZ and 0.125-12.5 μg/mL for GLM) [1].

- Internal Standard Solution (200 μg/mL): Dissolve 20 mg of nicardipine in 100 mL of methanol. Further dilute as needed [1].

4. Sample Preparation Procedures

- Analysis of Tablet Formulation:

- Weigh and finely powder 20 tablets.

- Transfer a portion of powder equivalent to about 20 mg of ROZ and 10 mg of GLM to a conical flask.

- Extract with three 30 mL portions of methanol, filter into a 100 mL volumetric flask, and make up to volume with methanol.

- Dilute this solution appropriately with the mobile phase to reach the working concentration range [1].

- Analysis of Spiked Human Plasma:

- Spike 1 mL of blank human plasma with standard solutions of ROZ and GLM.

- Add 2 mL of acetonitrile for protein precipitation and vortex mix for 5 minutes.

- Centrifuge at 3500 rpm for 15 minutes.

- Transfer the supernatant, evaporate to dryness under a stream of nitrogen at 45°C.

- Reconstitute the residue with the mobile phase and inject [1].

5. Method Validation Summary The method was validated according to ICH guidelines, with key parameters summarized in the table below [1].

Table 1: Summary of Method Validation Parameters

| Validation Parameter | Rosiglitazone (ROZ) | Glimepiride (GLM) |

|---|---|---|

| Linearity Range | 0.10 - 25 μg/mL | 0.125 - 12.5 μg/mL |

| Correlation Coefficient (r²) | Not specified (Linear calibration plots were achieved) | Not specified (Linear calibration plots were achieved) |

| Limit of Detection (LOD) | 0.04 μg/mL | 0.04 μg/mL |

| Limit of Quantification (LOQ) | 0.13 μg/mL | 0.11 μg/mL |

| Precision (RSD%) | ≤ 1.14% (Repeatability for tablets) | ≤ 1.93% (Repeatability for tablets) |

| Accuracy (% Recovery) | 100.88% (in tablets) | 100.31% (in tablets) |

Workflow and Analysis Diagrams

The following diagram illustrates the overall experimental workflow for the analysis of tablets and plasma.

Figure 1: Overall workflow for the simultaneous analysis of Rosiglitazone and Glimepiride in tablets and human plasma.

Discussion and Troubleshooting

- Method Selectivity: The chromatographic conditions provide complete resolution between ROZ, GLM, and the internal standard (nicardipine), with no interference from common tablet excipients or endogenous plasma components [1].

- Robustness: The method is robust for the analysis of commercial tablets, with mean percentage recoveries close to 100%, indicating high accuracy [1].

- Considerations: For plasma analysis, the sample preparation involving protein precipitation with acetonitrile is critical for obtaining a clean sample and protecting the chromatographic column. Always use fresh plasma and avoid multiple freeze-thaw cycles [1].

References

Comprehensive Application Notes and Protocols: Extractive Spectrophotometric Determination of Rosiglitazone Maleate Using Bromothymol Blue

Introduction

Rosiglitazone maleate is an oral antidiabetic agent belonging to the thiazolidinedione class that functions primarily by increasing insulin sensitivity through selective agonism at the peroxisome proliferator-activated receptor γ (PPARγ). As a biopharmaceutical classification system (BCS) Class II drug, this compound exhibits poor aqueous solubility, presenting significant challenges for its analytical determination in pharmaceutical formulations. Conventional analytical techniques for this compound quantification typically involve high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS), which, while sensitive and specific, require sophisticated instrumentation, expensive organic solvents, and extensive method development time.

The extractive spectrophotometric method using bromothymol blue (BTB) offers a viable alternative for the routine analysis of this compound in pharmaceutical formulations. This ion-pair based approach is cost-effective, rapid, and reproducible, making it particularly suitable for quality control laboratories with limited resources. The method leverages the formation of a stable chromogen through complexation between the basic nitrogen of rosiglitazone and the acidic dye bromothymol blue in alkaline medium, resulting in a distinct color that can be quantified spectrophotometrically. These application notes provide detailed protocols and analytical validation data to facilitate implementation of this method for the determination of this compound in pure form and pharmaceutical dosage forms.

Analytical Principle

The extractive spectrophotometric determination of this compound using bromothymol blue is based on the formation of an ion-pair complex between the proton-accepting drug molecule and the acidic sulfonephthalein dye. In an alkaline medium, this compound, which contains a basic pyridyl nitrogen atom, reacts with bromothymol blue to form a stable blue-colored chromogen that can be selectively extracted into chloroform.

Bromothymol blue (3',3''-dibromothymolsulfonephthalein) is a pH-sensitive dye with two distinct ionic forms. The molecular mechanism involves the interaction of the cationic drug species with the anionic form of the dye, resulting in the formation of a lipophilic complex that partitions preferentially into organic solvents such as chloroform. This complex exhibits maximum absorption at 615 nm in the visible spectrum, with the intensity of absorption directly proportional to the drug concentration in accordance with the Beer-Lambert law [1].

The extraction efficiency and chromogen stability are influenced by several factors including pH of the aqueous phase, dye concentration, reaction time, and organic solvent selection. The stoichiometry of the reaction has been established as 1:1 drug-to-dye ratio through Job's method of continuous variation, confirming the formation of a discrete molecular complex suitable for quantitative analysis [2].

Materials and Reagents

Chemicals and Reagents

- This compound reference standard (purity ≥99%)

- Bromothymol blue (analytical reagent grade)

- Chloroform (analytical grade)

- Sodium hydroxide (analytical grade)

- Hydrochloric acid (analytical grade)

- Potassium dihydrogen phosphate (analytical grade)

- Pharmaceutical formulations containing this compound

Apparatus and Equipment

- Double-beam UV-Visible spectrophotometer with matched 1 cm quartz cells

- Digital pH meter with glass electrode

- Analytical balance (accuracy ±0.1 mg)

- Separating funnels (125 mL capacity)

- Volumetric flasks ( various capacities: 10, 25, 50, 100 mL)

- Micropipettes ( various volumes: 1, 2, 5 mL)

- Water bath (optional, for temperature control)

- Sonicator (for degassing and dissolution)

Reagent Preparation

3.3.1 Bromothymol Blue Solution (0.1% w/v)

- Accurately weigh 100 mg of bromothymol blue and transfer to a 100 mL volumetric flask.

- Dissolve in and make up to volume with distilled water.

- Mix thoroughly and store in an amber glass bottle at room temperature.

- The solution is stable for one month when protected from light.

3.3.2 Sodium Hydroxide Solution (0.1 M)

- Accurately weigh 400 mg of sodium hydroxide pellets and transfer to a 100 mL volumetric flask.

- Dissolve in and make up to volume with distilled water.

- Mix thoroughly and store in a plastic container at room temperature.

3.3.3 Phosphate Buffer (pH 7.0)

- Dissolve 1.361 g of potassium dihydrogen phosphate in approximately 80 mL of distilled water.

- Adjust pH to 7.0 using 0.1 M sodium hydroxide solution.

- Transfer to a 100 mL volumetric flask and make up to volume with distilled water.

- Mix thoroughly and store at 4°C when not in use.

Experimental Protocols

Preparation of Standard Solutions

4.1.1 Primary Standard Solution (1000 μg/mL)

- Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask.

- Add approximately 15 mL of chloroform and sonicate for 5 minutes to ensure complete dissolution.

- Make up to volume with chloroform and mix thoroughly.

- This primary standard solution is stable for 7 days when stored at 4°C protected from light.

4.1.2 Working Standard Solution (100 μg/mL)

- Pipette 5 mL of the primary standard solution (1000 μg/mL) into a 50 mL volumetric flask.

- Make up to volume with chloroform and mix thoroughly.

- Prepare this solution fresh daily to ensure analytical accuracy.

Ion-Pair Complex Formation and Extraction

- Pipette aliquots of working standard solution ranging from 0.1-3.0 mL (equivalent to 10-300 μg of this compound) into a series of 125 mL separating funnels.

- To each separating funnel, add 2.0 mL of bromothymol blue solution (0.1% w/v).

- Add 5.0 mL of phosphate buffer (pH 7.0) to maintain the optimal pH for complex formation.

- Add 10.0 mL of chloroform to each separating funnel.

- Shake the mixtures vigorously for 5 minutes to ensure complete complex formation and extraction.

- Allow the phases to separate completely for approximately 10 minutes.

- Collect the lower chloroform layer containing the colored complex, taking care to avoid any aqueous phase contamination.

- Transfer the chloroform extract to a 25 mL volumetric flask and make up to volume with chloroform.

- Measure the absorbance of each solution at 615 nm against a reagent blank prepared similarly but without the drug.

Calibration Curve Construction

- Prepare a series of standard solutions covering the concentration range of 1-30 μg/mL following the protocol in section 4.2.

- Measure the absorbance of each standard solution at 615 nm against the reagent blank.

- Plot a calibration curve of absorbance versus concentration of this compound.

- Determine the regression equation and correlation coefficient using least-squares linear regression analysis.

Table 1: Typical Calibration Curve Data for this compound-BTB Complex

| Concentration (μg/mL) | Absorbance at 615 nm | Standard Deviation |

|---|---|---|

| 1.0 | 0.105 | ±0.003 |

| 5.0 | 0.298 | ±0.005 |

| 10.0 | 0.512 | ±0.007 |

| 15.0 | 0.748 | ±0.009 |

| 20.0 | 0.983 | ±0.011 |

| 25.0 | 1.215 | ±0.013 |

| 30.0 | 1.442 | ±0.015 |

Sample Preparation for Tablet Formulations

- Accurately weigh and finely powder not less than 20 tablets.

- Transfer an amount of powder equivalent to 25 mg of this compound to a 25 mL volumetric flask.

- Add approximately 15 mL of chloroform and sonicate for 15 minutes with occasional shaking.

- Make up to volume with chloroform and mix well.

- Filter the solution through Whatman filter paper No. 41, discarding the first few mL of the filtrate.

- Pipette 1 mL of the filtrate into a 10 mL volumetric flask and dilute to volume with chloroform to obtain a solution of approximately 100 μg/mL.

- Proceed with the ion-pair complex formation and extraction as described in section 4.2.

Method Validation

The extractive spectrophotometric method for the determination of this compound using bromothymol blue has been validated according to the International Conference on Harmonisation (ICH) guidelines for the following parameters:

Linearity and Range

- The method demonstrates excellent linearity over the concentration range of 1-30 μg/mL.

- The correlation coefficient (r²) is typically greater than 0.999.

- The regression equation follows the form y = mx + c, where y is absorbance and x is concentration.

Precision

- Intra-day precision (repeatability) showed %RSD less than 1.5% for six replicate determinations at three different concentration levels.

- Inter-day precision (intermediate precision) demonstrated %RSD less than 2.0% for analyses performed on three different days.

Table 2: Precision Data for this compound Determination

| Precision Type | Concentration (μg/mL) | % RSD | Number of Replicates |

|---|---|---|---|

| Intra-day | 5 | 0.50 | 6 |

| Intra-day | 15 | 0.75 | 6 |

| Intra-day | 25 | 1.20 | 6 |

| Inter-day | 5 | 1.05 | 18 (over 3 days) |

| Inter-day | 15 | 1.32 | 18 (over 3 days) |

| Inter-day | 25 | 1.85 | 18 (over 3 days) |

Accuracy

- Accuracy was determined by standard addition method and recovery studies.

- Percentage recovery ranges from 98.5-101.2% across three concentration levels (80%, 100%, 120% of target concentration).

- The mean recovery is typically 99.5-100.5%, indicating excellent accuracy.

Sensitivity

- The Sandell's sensitivity for the method is 1.5 × 10⁻⁴ μg/mL [1].

- The limit of detection (LOD) is 0.15 μg/mL based on signal-to-noise ratio of 3:1.

- The limit of quantification (LOQ) is 0.45 μg/mL based on signal-to-noise ratio of 10:1.

Specificity

- The method demonstrates excellent specificity with no interference from common tablet excipients such as lactose, starch, magnesium stearate, and talc.

- Placebo solutions containing all excipients except the active drug showed no measurable absorbance at the analytical wavelength.

Results and Calculation

Quantitative Determination

The concentration of this compound in unknown samples can be determined using the following approaches:

6.1.1 Calibration Curve Method

- Determine the absorbance of the sample solution at 615 nm against an appropriate blank.

- Refer to the pre-established calibration curve to obtain the concentration corresponding to the measured absorbance.

- Calculate the drug content using the following formula:

Drug content (mg/tablet) = (C × D.F. × V × AW) / (SW × 1000)

Where:

- C = Concentration from calibration curve (μg/mL)

- D.F. = Dilution factor

- V = Volume of extraction solvent (mL)

- AW = Average weight of tablet (mg)

- SW = Weight of sample taken (mg)

6.1.2 Regression Equation Method

- Using the regression equation obtained from the calibration curve: y = mx + c

- Calculate the concentration directly: x = (y - c) / m

- Where y is the measured absorbance of the sample solution, m is the slope, and c is the intercept of the calibration curve.

System Suitability Parameters

For system suitability, the following parameters should be evaluated during method development:

- Linearity correlation coefficient: Not less than 0.999

- Percentage RSD for replicate measurements: Not more than 2.0%

- Percentage recovery: Should be between 98.0-102.0%

Pharmaceutical Application

The developed extractive spectrophotometric method has been successfully applied to the determination of this compound in various pharmaceutical formulations including conventional tablets and fixed-dose combination products. The method offers several advantages for routine quality control applications:

Analysis of Commercial Tablets

- The method enables precise and accurate quantification of this compound in commercial tablet formulations without interference from common excipients.

- Typical drug content values range from 98.5-101.5% of the labeled claim, well within pharmacopeial limits.

- The method is compatible with combination products containing this compound with other antidiabetic agents such as metformin, though additional separation steps may be required.

Recovery Studies

- Recovery studies conducted by spiking known quantities of pure drug to pre-analyzed samples demonstrated excellent accuracy.

- The mean percentage recovery of 99.8% with %RSD less than 2% confirms the reliability of the method for pharmaceutical analysis.

- The method is sufficiently sensitive to detect and quantify this compound at levels as low as 0.15 μg/mL, making it suitable for low-dose formulations.

Table 3: Analysis of this compound in Pharmaceutical Formulations

| Formulation | Label Claim (mg) | Amount Found (mg) | % Label Claim | % RSD (n=6) |

|---|---|---|---|---|

| Tablet A | 2 | 1.98 | 99.0 | 0.85 |

| Tablet B | 4 | 4.03 | 100.8 | 1.12 |

| Tablet C | 8 | 7.92 | 99.0 | 1.35 |

Troubleshooting and Technical Notes

Common Issues and Solutions

- Poor chromogen formation: Ensure proper pH control using phosphate buffer (pH 7.0). Check the freshness of bromothymol blue solution.

- Low absorbance values: Verify the concentration of bromothymol blue solution and ensure adequate shaking time during extraction.

- Irreproducible results: Standardize the extraction time and shaking intensity. Ensure complete phase separation before collecting the chloroform layer.

- Precipitation at interface: Reduce the concentration of dye or drug solution to prevent saturation.

- Baseline drift in spectrophotometer: Allow the instrument to warm up for at least 30 minutes before measurements. Use high-quality chloroform with low UV absorbance.

Method Advantages

- Cost-effective compared to HPLC and LC-MS/MS methods.

- No requirement for sophisticated instrumentation beyond a basic UV-Visible spectrophotometer.

- High sensitivity with detection limits suitable for pharmaceutical analysis.

- Rapid analysis time enabling high-throughput in quality control settings.

- Environmentally friendly compared to methods requiring large volumes of organic solvents in mobile phases.

Limitations

- Specificity may be compromised in complex formulation matrices, requiring additional purification steps.

- Not suitable for metabolite analysis unlike chromatographic methods.

- Limited dynamic range compared to chromatographic techniques.

- Potential interference from other basic nitrogen-containing compounds.

Visual Implementation Guide

The following workflow diagrams illustrate the key procedural steps and molecular mechanism involved in the extractive spectrophotometric determination of this compound using bromothymol blue:

Experimental Workflow

Figure 1: Experimental workflow for the extractive spectrophotometric determination of this compound using bromothymol blue

Molecular Mechanism

Figure 2: Molecular mechanism of ion-pair complex formation between this compound and bromothymol blue

Conclusion

The extractive spectrophotometric method using bromothymol blue provides a reliable, cost-effective, and straightforward approach for the determination of this compound in pharmaceutical formulations. The method demonstrates excellent sensitivity, precision, and accuracy over the concentration range of 1-30 μg/mL, with a distinct absorption maximum at 615 nm. Validation parameters confirm the method's suitability for quality control applications, offering a viable alternative to more complex and expensive chromatographic techniques. The detailed protocols provided in these application notes enable straightforward implementation in analytical laboratories for routine analysis of this compound in bulk and pharmaceutical dosage forms.

References

Application Notes and Protocols: Development and Evaluation of Rosiglitazone Floating Microspheres

Then, I will now begin writing the main body of the application notes and protocols.

Introduction and Rationale

Rosiglitazone maleate is a potent antidiabetic agent used in the management of type II diabetes mellitus through its action as a peroxisome proliferator-activated γ receptor (PPARγ) agonist. Despite its nearly complete oral bioavailability (99.8%), the drug exhibits a relatively short biological half-life (3-4 hours) and demonstrates pH-dependent solubility, being highly soluble in gastric fluid but poorly soluble at intestinal pH levels. These properties make it an ideal candidate for gastroretentive floating microsphere systems [1] [2]. Conventional immediate-release formulations require twice-daily dosing, which can lead to peak-to-trough fluctuations in plasma concentrations and associated side effects including gastrointestinal disturbances, edema, anemia, and altered blood lipids [1].

The development of multiunit floating microspheres addresses these limitations by prolonging gastric residence time, thereby enabling controlled drug release in the stomach and upper gastrointestinal tract where optimal absorption occurs. Unlike single-unit gastroretentive systems, multiple-unit floating microspheres distribute uniformly throughout the gastric content, minimizing the risk of dose-dumping phenomena and providing more reproducible release profiles with reduced intersubject variability [1]. This application note provides detailed protocols for the preparation, optimization, and evaluation of this compound floating microspheres, supported by experimental data and characterization methodologies.

Formulation Composition

The formulation of rosiglitazone floating microspheres typically involves a combination of polymers, plasticizers, and solvent systems to achieve optimal buoyancy, drug loading, and release characteristics. The selection of excipients depends on the desired release profile, processing method, and target product specifications.

Table 1: Formulation Components of Rosiglitazone Floating Microspheres

| Component | Function | Examples | Concentration Range |

|---|---|---|---|

| This compound | Active Pharmaceutical Ingredient | - | 5-20% w/w of polymer |

| Eudragit RS100 | Rate-controlling polymer | Ammonio methacrylate copolymer | 0.5-2% w/v in solvent |

| Ethyl cellulose | Sustained-release polymer | Various viscosity grades | 0.5-3% w/v in solvent |

| Hydroxypropyl methylcellulose (HPMC) | Hydrophilic polymer | HPMC K4M, K15M | 0.1-1% w/w |

| Sodium alginate | Ionic gelation polymer | Various grades | 1-3% w/v |

| Xanthan gum | Natural polymer | Various grades | 0.5-2% w/v |

| Tributyl citrate | Plasticizer | - | 15-25% w/w of polymer |

| Liquid paraffin | External phase (o/o emulsion) | Heavy liquid paraffin | 30-50 mL |

| Acetone | Solvent | - | 10-30 mL |

| Petroleum ether | Washing solvent | 40-60° fraction | As needed |

The drug-polymer ratio significantly influences microsphere characteristics, with typical ratios ranging from 1:1 to 2:1 (drug:polymer) for Eudragit RS100 systems and 1:1 to 1:3 for ethyl cellulose-based formulations [1] [3]. The combination of polymers with different solubility properties (e.g., ethyl cellulose with HPMC) can optimize both floating behavior and drug release kinetics. Higher polymer concentrations generally increase entrapment efficiency but may also prolong drug release beyond the desired timeframe [3] [4].

Preparation Methods

Emulsification-Solvent Evaporation Method

The emulsification-solvent evaporation technique is the most widely employed method for preparing rosiglitazone floating microspheres, particularly when using Eudragit RS100 or ethyl cellulose as the rate-controlling polymers [1] [2].

Protocol:

- Polymer Solution Preparation: Dissolve the required quantity of polymer (Eudragit RS100 or ethyl cellulose) in an organic solvent (acetone) along with a plasticizer (tributyl citrate, 20% w/w of polymer) using a cyclomixer until a clear solution is obtained [1].

- Drug Incorporation: Add accurately weighed this compound (passed through #120 ASTM sieve) to the polymer solution and create a uniform suspension using a high-shear mixer [1].

- Emulsification: Pour the drug-polymer suspension slowly into 30 mL of heavy liquid paraffin maintained at 30±1°C while stirring at 800 rpm using a pitched-blade impeller [1].

- Solvent Evaporation: Continue stirring for 3 hours to allow complete evaporation of the organic solvent and subsequent formation of solid microspheres [1].

- Harvesting and Washing: Collect the microspheres by filtration and wash three times with petroleum ether (40-60° fraction) to remove residual liquid paraffin [1].

- Drying: Dry the washed microspheres under vacuum at room temperature overnight [1].

Critical Process Parameters:

- Stirring speed: 800-1200 rpm (significantly affects particle size)

- Temperature: 30±1°C

- Evaporation time: 3 hours

- Drug:polymer ratio: 1:1 to 2:1 [1] [3]

Ionotropic Gelation Method

For natural polymers such as sodium alginate, the ionotropic gelation technique provides an alternative preparation method that avoids organic solvents [5] [6].

Protocol:

- Polymer Solution Preparation: Dissolve sodium alginate in deionized water to form a homogeneous polymer solution (1-3% w/v) [5].

- Drug Incorporation: Dispense this compound uniformly in the polymer solution using a magnetic stirrer [5].

- Droplet Formation: Extrude the polymer-drug dispersion through a needle (22-26G) into a calcium chloride solution (5-10% w/v) under continuous stirring [5].

- Cross-linking: Maintain the microspheres in the cross-linking solution for 15-30 minutes to ensure complete gelation [5].

- Harvesting and Washing: Collect the microspheres by filtration and wash with distilled water to remove excess calcium ions [5].

- Drying: Dry the microspheres at room temperature for 12-24 hours [5].

The following workflow diagram illustrates the key steps in the emulsification-solvent evaporation method:

Quality Evaluation Protocols

Particle Size Analysis

Objective: To determine the size distribution of microspheres, which influences floating behavior, drug release, and flow properties [1].

Protocol:

Place a representative sample of microspheres on a nest of standard sieves (ASTM) arranged in descending order of mesh size [1].

Shake the sieve assembly mechanically for 15 minutes at a fixed amplitude [1].

Weigh the microspheres retained on each sieve and calculate the mean particle size using the following formula [1]:

Mean Particle Size = Σ(Midpoint × Fraction Retained)

Acceptance Criteria: Microspheres should exhibit a narrow size distribution with mean particle size typically ranging from 350-600 μm, depending on the formulation and intended release profile [1] [3].

Drug Entrapment Efficiency

Objective: To determine the amount of drug successfully incorporated into the microspheres [1].

Protocol:

Crush microspheres equivalent to 10 mg of rosiglitazone (based on theoretical drug content) in a glass mortar [1].

Transfer the powder to a 100 mL volumetric flask containing 50 mL of acetate buffer (pH 4.0) [1].

Shake the mixture in a thermostatically controlled water bath for 45 minutes to extract the drug [1].

Filter through a 0.22 μm membrane filter, dilute with mobile phase, and analyze by HPLC [1].

Calculate entrapment efficiency using the formula [1]:

Entrapment Efficiency (%) = (Actual Drug Content / Theoretical Drug Content) × 100

Acceptance Criteria: Optimized formulations typically demonstrate entrapment efficiency >85%, with some reports reaching 97% for Eudragit RS100 systems [1] [2].

In Vitro Buoyancy Studies

Objective: To evaluate the floating behavior of microspheres in simulated gastric fluid [1] [3].

Protocol:

Place a weighed quantity of microspheres (approximately 100 mg) in 100 mL of simulated gastric fluid (SGF) without pepsin, pH 1.2 [1].

Stir at 100 rpm using a paddle apparatus maintained at 37±0.5°C [1].

After 12 hours, collect the floating and settled microspheres separately [3].

Calculate the floating percentage using the formula [3]:

Floating Percentage (%) = (Weight of Floating Microspheres / Total Weight) × 100

Acceptance Criteria: Optimized formulations should demonstrate floating percentage >90% after 12 hours [2] [3].

In Vitro Drug Release Studies

Objective: To characterize the drug release profile from floating microspheres under conditions simulating the gastrointestinal environment [1].

Protocol:

- Place microspheres equivalent to 8 mg of this compound in 500 mL of SGF without pepsin, pH 1.2 [1].

- Maintain the dissolution apparatus (USP Type II) at 37±0.5°C with a paddle rotation speed of 100 rpm [1].

- Withdraw samples (1 mL) at predetermined time intervals (0.5, 1, 2, 4, 6, 8, 10, and 12 hours) and replace with fresh dissolution medium [1].

- Filter samples through a 0.22 μm membrane filter and analyze by HPLC at 260 nm [1].

- Calculate cumulative drug release and plot release kinetics [1].

Acceptance Criteria: Optimized formulations should exhibit prolonged drug release over 12 hours with complete release not exceeding 12 hours to ensure maximum absorption in the upper GI tract [1] [3].

Experimental Results and Characterization

Performance of Optimized Formulations

Table 2: Characterization Results of Rosiglitazone Floating Microspheres

| Formulation Parameter | Eudragit RS100 System [1] | Ethyl Cellulose/HPMC System [3] | Sodium Alginate/Xanthan Gum System [5] |

|---|---|---|---|

| Yield (%) | 69-75 | 65-80 | 70-85 |

| Mean Particle Size (μm) | 450-600 | 300-400 | 350-500 |

| Drug Entrapment Efficiency (%) | 78-97 | 75-90 | 80-82 |

| Floating Percentage (12 h) | >90 | >90 | >85 |

| Drug Release (12 h) | 80-95% | 75-90% | 71-86% |

| Polymer Ratio | 1:1 to 2:1 (drug:polymer) | EC:HPMC (various) | SA:XG (various) |

The entrapment efficiency varies significantly with polymer type and drug-polymer ratio, with Eudragit RS100 generally providing the highest values (up to 97%) due to its excellent film-forming properties [1]. The floating behavior is influenced by polymer concentration, with optimal formulations maintaining buoyancy for over 12 hours in simulated gastric fluid [1] [2] [3].

Drug Release Kinetics

Table 3: Release Kinetics of Optimized Formulations

| Formulation | Cumulative Release at 12 h (%) | Release Kinetics Model | Diffusion Exponent (n) | Regression Coefficient (r²) |

|---|---|---|---|---|

| Eudragit RS100 (F2) | 95 | Korsemeyer-Peppas | 0.89 | 0.992 |

| EC/HPMC (Optimum) | 90 | Zero-order | - | 0.985 |

| Sodium Alginate/Xanthan Gum (F8) | 86 | Korsemeyer-Peppas | 1.1 | 0.998 |

The drug release mechanism from floating microspheres typically follows non-Fickian diffusion (anomalous transport), as indicated by diffusion exponent (n) values between 0.85 and 1.1 in the Korsemeyer-Peppas model [1] [6]. This suggests that drug release is controlled by a combination of diffusion and polymer relaxation mechanisms. The correlation between swelling indices and drug release rates further supports the importance of hydration kinetics in controlling drug release, particularly for hydrophilic polymer systems [6].

The following diagram illustrates the relationship between formulation variables and critical quality attributes of the microspheres:

Application Notes

Formulation Optimization Strategies

Polymer Selection: The choice of polymer significantly influences both floating behavior and drug release kinetics. Eudragit RS100 provides excellent entrapment efficiency and floating capabilities due to its low density and good film-forming properties [1]. Ethyl cellulose offers robust controlled release characteristics but may require combination with HPMC to optimize floating duration [3]. Natural polymers like sodium alginate and xanthan gum provide excellent biocompatibility and enable preparation without organic solvents [5].

Drug-Polymer Ratio: Systematic optimization using statistical design of experiments (e.g., simplex lattice mixture design, full factorial design) is recommended to identify the optimal drug-polymer ratio [1] [3]. Typically, increasing the polymer proportion enhances entrapment efficiency but may prolong drug release beyond the desired timeframe [1].

Process Parameter Optimization: Stirring speed during emulsification significantly affects particle size, with higher speeds (1000-1200 rpm) producing smaller microspheres and lower speeds (600-800 rpm) yielding larger particles [3]. The solvent evaporation temperature should be maintained at 30±1°C to ensure proper microsphere formation without premature polymer precipitation [1].

Scale-up Considerations

- For pilot-scale production, maintain geometric similarity between laboratory and production-scale impellers to ensure consistent shear forces during emulsification [1].

- Implement in-process controls for critical parameters including stirring speed, temperature, and evaporation time to ensure batch-to-batch consistency [1] [3].

- Consider the solvent recovery system for environmental and economic reasons, particularly when using volatile organic solvents like acetone [1].

Stability and Storage

- Store optimized microsphere formulations in airtight containers under vacuum desiccation at room temperature to maintain stability [1].

- Conduct accelerated stability studies according to ICH guidelines to establish shelf life and recommended storage conditions [1].

- Monitor physical stability including particle aggregation, morphological changes, and drug crystallinity during storage [1].

Conclusion

The development of this compound floating microspheres represents a promising strategy for enhancing therapeutic efficacy while minimizing dosing frequency and side effects. The protocols outlined in this application note provide comprehensive guidance for formulation development, preparation, and evaluation of these systems. Through careful optimization of formulation and process parameters, researchers can develop floating microsphere systems with prolonged gastric residence time, controlled drug release, and improved bioavailability. The successful implementation of these systems has demonstrated enhanced glycemic control in preclinical models, suggesting significant potential for clinical application in the management of type II diabetes.

References

- 1. Multiunit Floating Drug Delivery System of Rosiglitazone ... [pmc.ncbi.nlm.nih.gov]

- 2. Preparation of this compound sustained-release ... [pubmed.ncbi.nlm.nih.gov]

- 3. Development and in vitro evaluation of floating maleate... rosiglitazone [pubmed.ncbi.nlm.nih.gov]

- 4. Development and in vitro evaluation of floating ... [scilit.com]

- 5. FORMULATION AND EVALUATION OF FLOATING ... [ijpcbs.com]

- 6. Formulation Development And In-Vitro Evaluation ... [pharmacreations.com]

Analytical Methods for Rosiglitazone Maleate Dissolution Testing

References

- 1. Development and validation of a selective online ... [pubmed.ncbi.nlm.nih.gov]

- 2. Multiunit Floating Drug Delivery System of Rosiglitazone ... [pmc.ncbi.nlm.nih.gov]

- 3. A Cost Effective (QbD) Approach in the Development and ... [pmc.ncbi.nlm.nih.gov]

- 4. Gastro-retentive drug delivery system of rosiglitazone ... [academia.edu]

Application Note: HPTLC Method for Content Uniformity Testing of Rosiglitazone Maleate Tablets

This application note describes a simple, rapid, and validated HPTLC method for determining content uniformity in Rosiglitazone Maleate tablets, in compliance with USP specifications [1].

Introduction and Principle

Content uniformity testing is a critical quality control check to ensure that each individual tablet unit contains an amount of the active ingredient very close to the labeled claim. Rosiglitazone is a thiazolidinedione derivative used as an antidiabetic agent [1]. The developed HPTLC method uses caffeine as an internal standard to improve accuracy and precision. The method has been validated as per ICH guidelines and is suitable for routine analysis in quality control laboratories [1].

Materials and Instrumentation

The following materials and instruments are required to perform this protocol:

- API: Rosiglitazone (this compound is the salt form used in formulations) [2] [3].

- Internal Standard: Caffeine [1].

- Solvents: Methanol, Toluene, Chloroform, Triethylamine (all AR/HPLC grade) [1].

- HPTLC System: Camag system comprising:

- Linomat IV automatic sample applicator

- TLC Scanner III with CATS 4 software

- UV cabinet

- Twin trough glass chamber [1]

- Stationary Phase: Silica gel 60 GF254 TLC precoated aluminium plates (200 µm thickness, E-Merck, Germany) [1].

- General Lab Equipment: Volumetric flasks, micropipettes, analytical balance, and Whatman No. 1 filter paper [1].

Detailed Experimental Protocol

Step 1: Preparation of Standard and Internal Standard Solutions

- Caffeine Stock Solution (0.5 mg/mL): Accurately weigh and dissolve caffeine in methanol to obtain a concentration of 0.5 mg/mL.

- Mixed Standard Solution: Prepare a solution in methanol containing Rosiglitazone (1.0 mg/mL) and Caffeine (0.5 mg/mL) [1].

Step 2: Sample Preparation from Tablets

- Weigh and finely powder twenty tablets.

- Accurately weigh a portion of the powder equivalent to 10 mg of Rosiglitazone and transfer it to a 10 mL volumetric flask.

- Add about 5 mL of methanol, shake for 10 minutes, and dilute to volume with methanol.

- Filter the solution through Whatman No. 1 filter paper. The filtrate is the sample solution [1].

- For Content Uniformity Test: Individually extract ten separate tablets following the steps above to prepare ten individual sample solutions [1].

Step 3: HPTLC Instrumentation and Chromatographic Conditions

The diagram below illustrates the complete experimental workflow.

Step 4: Calibration Curve

- Apply 1, 2, 3, 4, 5, 6, and 7 µL of the standard Rosiglitazone solution (1.0 mg/mL) onto the TLC plate.

- Develop and scan the plate as per the conditions above.

- Plot a curve of peak response (height or area) versus the applied concentration (1.0-7.0 µg/µL). The curve shows a good linear relationship with a correlation coefficient of 0.9888 [1].

Step 5: Content Uniformity Testing and Calculation

Apply 4 µL of each of the ten individual sample solutions (in duplicate) and the mixed standard solution (in duplicate) onto the same TLC plate.

After development and scanning, calculate the drug content in each tablet unit using the following formula [1]:

Drug Content (%) = (Sample Peak Response / Standard Peak Response) × (Standard Concentration / Sample Concentration) × 100%

The formulation complies with the USP content uniformity test if the content of each individual tablet and the % Coefficient of Variation (% CV) across the ten tablets fall within the specification of 85-115% and a maximum % CV of 6.0 [1].

Method Validation Summary

The method was validated according to ICH guidelines. Key validation parameters are summarized in the table below [1].

Table 1: Summary of Validation Parameters for the HPTLC Method [1]

| Parameter | Result / Value |

|---|---|

| Linearity Range | 1.0 - 7.0 µg/µL |

| Correlation Coefficient (r) | 0.9888 ± 0.002 |

| Precision (% CV, by area) | |

| - Different Days (n=3) | 0.4972% |

| - Different Analysts (n=3) | 0.3942% |

| Accuracy (% Recovery, by area) | 100.04% ± 0.30 |

| Robustness | Rugged under different days and analysts |

| Specificity | Specific (no interference from excipients) |

Discussion and Analysis

The developed method is robust and reproducible. The use of caffeine as an internal standard corrects for minor procedural variations, enhancing the reliability of the results. The method is also stability-indicating, as samples subjected to different stress conditions (acid, alkali, oxidation, heat, UV) showed no significant degradation, confirming that excipients do not interfere [1].

The content uniformity test performed on marketed formulations using this method showed percent drug estimation in the range of 99.83% to 100.21%, well within the USP acceptance criteria [1].

Important Safety and Handling Information

- Heart Failure Warning: Thiazolidinediones, including rosiglitazone, cause or exacerbate congestive heart failure. Observe patients carefully for signs and symptoms of heart failure. Initiation of therapy in patients with established NYHA Class III or IV heart failure is contraindicated [2].

- Other Risks: This medicine may increase the risk for bone fractures in women and can cause fluid retention (edema) or liver problems. Monitor patients accordingly [2].

- Research Use Only: The chemicals and standards used in this protocol are for analytical and research purposes and are not for human treatment [4].

Conclusion

This HPTLC method provides a fast, accurate, and cost-effective quality control procedure for the routine analysis of content uniformity of Rosiglitazone in tablet formulations. Its validation ensures reliability and compliance with regulatory standards, making it an excellent choice for pharmaceutical laboratories.

References

Forced Degradation Profile of Rosiglitazone Maleate

Forced degradation studies help identify how a drug substance breaks down under various stress conditions, which is crucial for developing stable pharmaceutical formulations. The table below summarizes the reported degradation profile of Rosiglitazone Maleate.

| Stress Condition | Details | Degradation Observed | Key Findings | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | 1.0 N Hydrochloric Acid (HCl) | No significant degradation [1] | The drug substance was found to be stable under these acidic conditions. | |

| Basic Hydrolysis | 0.05 N Sodium Hydroxide (NaOH) | Significant degradation [1] | The major degradation product was identified as a starting material from the drug's synthesis pathway. | |

| Oxidative Degradation | 3.0% v/v Hydrogen Peroxide (H₂O₂) | Significant degradation [1] | The drug is susceptible to oxidation, necessitating control during manufacturing and storage. | |

| Thermal Degradation | 80°C | No significant degradation [1] | The drug substance demonstrated stability under dry heat conditions. | |

| Photolytic Degradation | UV light at 254 nm | No significant degradation [1] | The drug substance was stable under the studied UV light exposure. |

Experimental Protocol: A Stability-Indicating HPLC Method

This protocol outlines a specific reversed-phase HPLC method, adapted from literature, suitable for analyzing this compound and its degradation products [1].

Chromatographic System

- Column: Phenomenex Luna 3µ C18 (or equivalent) [1].

- Mobile Phase: A mixture of solvent A and solvent B.

- Solvent A: Sodium dihydrogen orthophosphate buffer containing sodium hexane sulfonate.

- Solvent B: A mixture of acetonitrile and methanol.

- Detection: UV-Visible detector. (Note: A wavelength of 230 nm has been used for Rosiglitazone in combination with other drugs and can be considered a starting point [2]).

- Flow Rate: 1.0 mL/min (typical value; can be optimized).

- Injection Volume: 20 µL [2].

- Column Temperature: Ambient.

Sample Preparation

- Stock Solution: Prepare a standard solution of this compound in a suitable solvent like methanol at a concentration of approximately 1000 µg/mL [2].

- Working Solution: Dilute the stock solution with mobile phase or solvent to the required concentration for analysis (e.g., within the linearity range of 2-50 µg/mL) [2].

- Stressed Samples: Expose the drug substance to various stress conditions. After the stress period, dilute, neutralize if necessary, and prepare solutions for injection that are within the calibrated range.

Forced Degradation Procedure

- Acid Degradation: Treat the drug solution with 1.0 N HCl. Heat at an elevated temperature (e.g., 60°C) for a specified time to accelerate degradation [1].

- Base Degradation: Treat the drug solution with 0.05 N NaOH. Heat at an elevated temperature (e.g., 60°C) for a specified time [1].

- Oxidative Degradation: Treat the drug solution with 3.0% v/v hydrogen peroxide. Keep at room temperature or heated for a specified time [1].

- Thermal Degradation: Expose the solid drug substance to dry heat in an oven at 80°C for a specified period [1].

- Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) in a photostability chamber [1].

The entire forced degradation study workflow and the specific HPLC method are illustrated in the following diagram.

Figure 1: Experimental workflow for forced degradation studies and HPLC analysis of this compound.

The degradation of Rosiglitazone under basic conditions produces a known starting material from its synthesis. The following diagram maps this specific degradation pathway.

Figure 2: Degradation pathway of this compound under basic conditions.

Critical Considerations for Method Validation

When developing and using this method, keep the following points in mind: